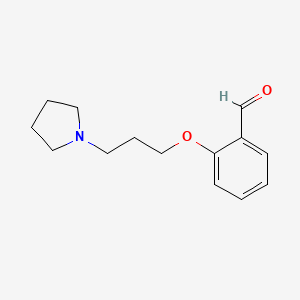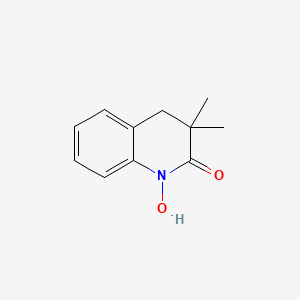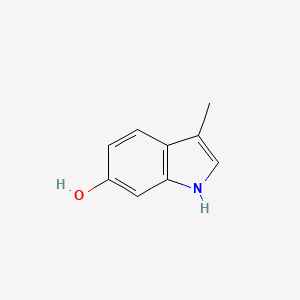
3-methyl-1H-indol-6-ol
Vue d'ensemble
Description
3-methyl-1H-indol-6-ol is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a combination of a benzene ring and a pyrrole ring, with a methyl group attached to the third carbon atom and a hydroxyl group attached to the sixth carbon atom .Applications De Recherche Scientifique
Corrosion Inhibition
3-Methyl-1H-indol-6-ol and its derivatives have applications in corrosion inhibition. A study explored the influence of 3-amino alkylated indoles on mild steel corrosion in HCl solutions. These compounds showed high inhibition efficiency, indicating their potential as corrosion inhibitors (Verma et al., 2016).
Synthetic Chemistry
Synthetic applications of similar indole derivatives are evident in the formation of esters and other compounds. For example, alkyl 3-(2-aminoethyl)-1H-indole-2-acetates were synthesized starting from methyl 1H-indole-2-acetate, showcasing the versatility of these compounds in synthetic chemistry (Mahboobi & Bernauer, 1988).
Organometallic Chemistry
In organometallic chemistry, 1-methyl-1H-indoles have been used to create carbene complexes with platinum. These complexes have potential applications in catalysis and material sciences (Tollari et al., 2000).
Marine Biology and Bioactivity
A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was discovered in a deep-sea actinomycete. This compound displayed weak antimicrobial activity and no cytotoxicity, indicating its potential for further biological and pharmacological studies (Yang et al., 2012).
Novel Syntheses in Medicinal Chemistry
The development of new synthetic routes for 3-methyl indoles, which have wide-ranging biological activity, demonstrates the significance of these compounds in medicinal chemistry. A study presented an efficient method for synthesizing 3-methyl indoles and 3-methyl indoline-2-ols (Hochberger-Roa et al., 2022).
Antifungal and Antimalarial Research
Prenylindoles isolated from Tanzanian Monodora and Isolona species showed antifungal and antimalarial activities. This highlights the potential use of indole derivatives in the development of new antifungal and antimalarial agents (Nkunya et al., 2004).
Catalysis and Organic Synthesis
Studies on platinum-catalyzed reactions involving indoles demonstrate the role of this compound derivatives in facilitating various organic syntheses. Such reactions can yield important organic compounds and intermediates for further chemical transformations (Bhuvaneswari et al., 2007).
Carbohydrate Chemistry
1H-indol-3-yl glycosides, including derivatives of this compound, are used in the histochemical detection of glycosidase activity. This is crucial for in vivo screening and rapid testing of biocatalysts (Böttcher et al., 2018).
Bioorganic Research
The aminoethyl-substituted indole-3-acetic acids, related to this compound, are used in creating immobilized and carrier-linked forms of indole-3-acetic acid. These are important in the study of auxins in plants and their metabolites in other organisms (Ilić et al., 2005).
Transition Metal Complexes
The ligand derived from 1H-indol-3-yl was used to produce metal ion complexes, demonstrating the potential of indole derivatives in creating new metal complexes with various applications in chemistry and material science (Al-Daffaay, 2022).
Mécanisme D'action
Target of Action
3-Methyl-1H-indol-6-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular function . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole can be converted into indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.
Propriétés
IUPAC Name |
3-methyl-1H-indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-10-9-4-7(11)2-3-8(6)9/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWRCGZBWBXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316777 | |
| Record name | 6-Hydroxyskatole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125-89-9 | |
| Record name | 6-Hydroxyskatole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyskatole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

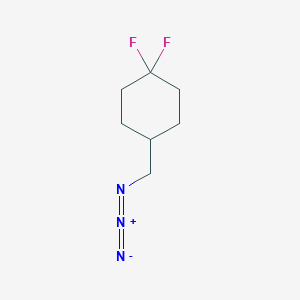
![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)
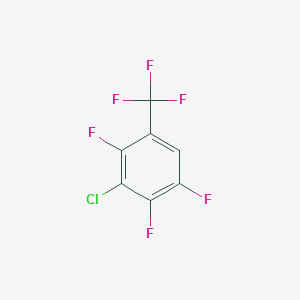
![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)

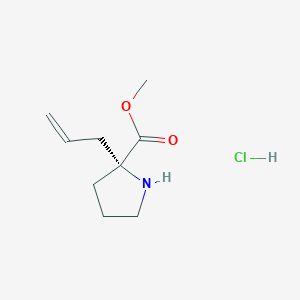
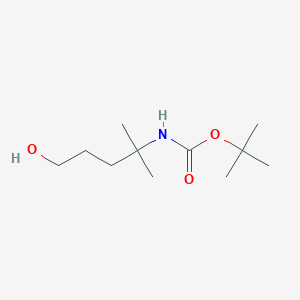
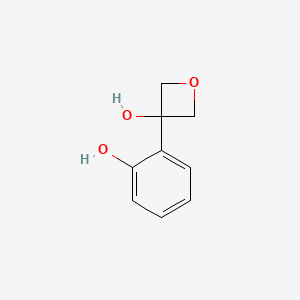
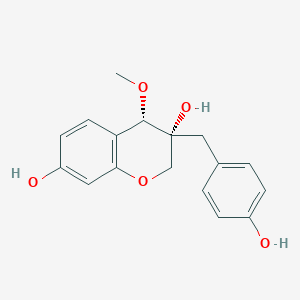
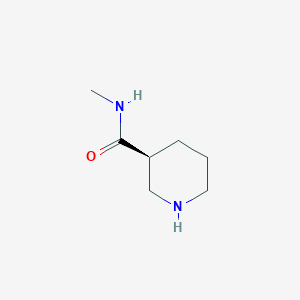
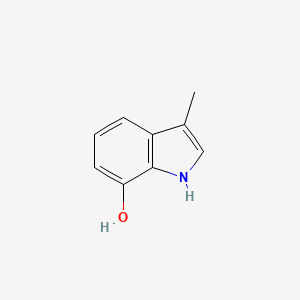
![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)
